5-(1,3-benzodioxol-5-yl)-3-phenyl-2-sulfanylidene-4H-thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-(1,3-Benzodioxol-5-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole moiety, a phenyl group, and a thiazolopyrimidinone core, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydroxide (NaOH) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or phenyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzodioxole and thiazole moieties and have been studied for their antitumor activities.
4-(1,3-Benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid: This compound also contains the benzodioxole group and has been investigated for its pharmacological properties.
Uniqueness
What sets 5-(1,3-benzodioxol-5-yl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one apart is its unique combination of structural features, which contribute to its distinct chemical reactivity and potential biological activities. The presence of the thiazolopyrimidinone core, in particular, adds to its versatility and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H11N3O3S2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H11N3O3S2/c22-17-14-16(21(18(25)26-14)11-4-2-1-3-5-11)19-15(20-17)10-6-7-12-13(8-10)24-9-23-12/h1-8H,9H2,(H,19,20,22) |
InChI Key |
OVLHHZKMWPBWGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C(=O)N3)SC(=S)N4C5=CC=CC=C5 |
Origin of Product |
United States |
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